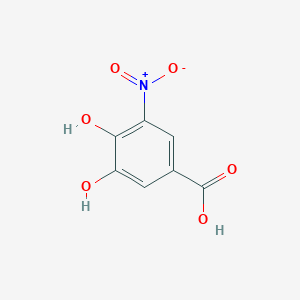

3,4-Dihydroxy-5-nitrobenzoic Acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dihydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPSONAKHMNQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560445 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84211-30-3 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Activities of 3,4 Dihydroxy 5 Nitrobenzoic Acid and Its Derivatives

Antioxidant and Free Radical Scavenging Properties

Direct Scavenging of Reactive Oxygen Species (ROS) and DPPH Radicals

3,4-Dihydroxy-5-nitrobenzoic acid and its derivatives are recognized for their potent antioxidant and free radical scavenging activities. These compounds effectively neutralize reactive oxygen species (ROS), which are major contributors to oxidative stress and cellular damage in various diseases. researchgate.net The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov

Studies have shown that 3,4-dihydroxybenzoic acid derivatives exhibit significant DPPH radical scavenging ability. nih.gov The mechanism involves the donation of a hydrogen atom to the DPPH radical, which is a stable free radical, leading to its neutralization. nih.gov The presence of hydroxyl groups on the benzoic acid structure is crucial for this antioxidant activity. nih.gov

Comparison with Established Antioxidants (e.g., Trolox)

The antioxidant potential of 3,4-dihydroxybenzoic acid derivatives has been compared to that of Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard. nih.gov In DPPH assays, these derivatives have demonstrated a radical scavenging ability that is higher than Trolox. nih.gov For instance, the EC₅₀ values, which represent the concentration required to scavenge 50% of DPPH radicals, for these derivatives have been reported in the range of 0.093-0.118 μM, indicating potent antioxidant activity. nih.gov The superior performance of these derivatives can be attributed to their chemical structure, which facilitates efficient radical scavenging. mdpi.com

| Compound | DPPH Scavenging (EC₅₀) |

|---|---|

| 3,4-dihydroxybenzoic acid derivatives | 0.093-0.118 μM |

| Trolox | Higher than derivatives |

Neuroprotective Effects

Modulation of Neurodegenerative Pathways (e.g., Alzheimer's, Parkinson's)

The neuroprotective properties of dihydroxybenzoic acid derivatives extend to their ability to modulate pathways implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. Oxidative stress is a well-established factor in the pathogenesis of these diseases, and the antioxidant capabilities of these compounds play a crucial role in their neuroprotective effects. researchgate.netnih.gov By mitigating oxidative damage, these derivatives can help protect neurons from the progressive degeneration characteristic of these conditions. nih.gov

Furthermore, the inhibition of cholinesterases by these compounds, as mentioned earlier, is a key mechanism in Alzheimer's therapy. researchgate.net In Parkinson's disease, which involves the loss of dopaminergic neurons, the neuroprotective effects may also be linked to the reduction of oxidative stress that contributes to neuronal cell death. nih.govneuroscijournal.com

Influence on Oxidative Stress and Apoptosis in Neuronal Cell Models

Studies have demonstrated that these derivatives can modulate the expression of proteins involved in apoptosis. For example, they can influence the levels of pro-apoptotic and anti-apoptotic proteins, thereby preventing the activation of caspase signaling pathways that execute apoptosis. nih.gov This protective effect against apoptosis in neuronal cells highlights the therapeutic potential of this compound and its derivatives in neurodegenerative disorders.

Metal Chelating Capabilities and Relevance to Biological Systems

The structure of this compound, particularly the catechol (3,4-dihydroxy) group, confers significant metal-chelating capabilities. This ability to bind metal ions is central to many of its biological effects, particularly in contexts where metal-ion dysregulation is a key pathological feature.

The parent compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), is recognized for its potent antioxidant and metal-chelating properties. tandfonline.com Derivatives of this structure are capable of binding essential but potentially toxic bio-metals like iron (Fe) and copper (Cu). nih.gov Research has shown that derivatives of 3,4-dihydroxybenzoic acid can form hexa-coordinated complexes, particularly with iron (III). nih.gov This interaction is crucial, as the biological availability of iron is tightly controlled; it is a component in the active center of numerous proteins and enzymes, such as hemoglobin and cytochromes. nih.gov The ability of iron to cycle between its +2 and +3 oxidation states is vital for biochemical reactions but also makes it a potential catalyst for the generation of harmful free radicals. nih.gov Similarly, copper is another bio-metal whose dysregulation is linked to pathological processes. nih.gov The chelation of these metals by 3,4-dihydroxybenzoic acid derivatives represents a key mechanism for mitigating their potential toxicity. tandfonline.comnih.gov

An imbalance of metal ions, especially copper, zinc, and iron, is a significant factor in neurodegenerative processes. tandfonline.comnih.gov These metals can contribute to protein misfolding, which leads to the formation of amyloid deposits, and can also catalyze reactions that produce reactive oxygen species (ROS), resulting in oxidative stress. tandfonline.comnih.gov The generation of ROS, such as the hydroxyl radical via the Fenton reaction, can cause widespread damage to cellular components, including DNA and lipids. nih.gov

Protein misfolding is a central feature of many neurodegenerative and conformational diseases. mdpi.comnih.gov When proteins fail to achieve or maintain their correct three-dimensional structure, they can become inactive or, more dangerously, gain toxic functions that lead to aggregation and cell death. mdpi.comthermofisher.com Oxidative stress is one of the key contributors to this process. thermofisher.com By chelating these redox-active metals, 3,4-dihydroxybenzoic acid and its derivatives can directly interfere with this pathological cascade. This action helps to prevent the metal-induced formation of ROS and may disrupt the role of metals in promoting the aggregation of misfolded proteins, a process implicated in conditions like Alzheimer's disease. tandfonline.comnih.govnih.gov

Other Reported Biological Activities (e.g., antibacterial, anticancer, anti-inflammatory where mechanisms are discussed)

Beyond metal chelation, 3,4-dihydroxybenzoic acid and its derivatives exhibit a range of other biological activities, including anticancer and antibacterial effects, with specific mechanisms of action being elucidated.

Anticancer Activity

3,4-Dihydroxybenzoic acid (protocatechuic acid, PCA) has demonstrated pro-apoptotic activity in human gastric adenocarcinoma (AGS) cells. nih.gov Studies show that PCA can inhibit the proliferation of these cancer cells in a time- and dose-dependent manner. nih.gov The underlying mechanism involves the sustained activation of the JNK and p38 mitogen-activating protein kinase (MAPK) signaling pathways, without affecting the ERK pathway. nih.gov This activation leads to a cascade involving downstream proteins like c-Jun, p53, and Bax, ultimately triggering apoptosis, or programmed cell death. nih.gov Furthermore, related nitro-containing compounds have also shown promise; copper(II) complexes with 4-chloro-3-nitrobenzoic acid were found to decrease the proliferation of human cancer cells and induce cell cycle arrest. nih.gov

Antibacterial Activity

While some derivatives show limited direct antibacterial effects, they can act as powerful adjuvants to existing antibiotics. The derivative ethyl 3,4-dihydroxybenzoate (EDHB) has been identified as an efflux pump inhibitor (EPI) in drug-resistant Escherichia coli. nih.gov Efflux pumps are a primary mechanism by which bacteria develop resistance, actively removing antibiotics from the cell. nih.gov By inhibiting these pumps, EDHB can restore the efficacy of antibiotics. For example, at sub-inhibitory concentrations, EDHB significantly potentiated the activity of antibiotics like clarithromycin (B1669154) and erythromycin (B1671065) against a resistant strain of E. coli, as detailed in the table below. nih.gov This suggests a mechanism of interfering with substrate translocation through the bacterial efflux pump. nih.gov

| Antibiotic | IC50 of Antibiotic Alone (µg/mL) | Concentration of EDHB (µg/mL) | Fold Reduction in Antibiotic IC50 |

|---|---|---|---|

| Clarithromycin | 175 | 125 | 4 |

| Erythromycin | 125 | 31.25 | 4 |

Anti-inflammatory Activity

Related compounds have also been noted for their anti-inflammatory effects. Protocatechuic aldehyde, a structurally similar molecule, has been shown to possess anti-inflammatory properties. nih.gov

Metabolic Pathways and Biotransformation of Nitrobenzoic Acids, Including 3,4 Dihydroxy 5 Nitrobenzoic Acid

In Vivo Metabolism and Pharmacokinetic Aspects

The in vivo metabolism of nitroaromatic compounds is a critical determinant of their biological activity and clearance. Key transformations involve the reduction of the nitro group and conjugation of the functional groups to enhance water solubility and facilitate excretion.

The metabolism of nitroaromatic compounds is often initiated by the reduction of the nitro group. This process is a multi-step reaction catalyzed by a variety of enzymes known as nitroreductases, which are present in mammalian tissues and gut microbiota. nih.gov The reduction proceeds through highly reactive intermediates, including nitroso and hydroxylamino derivatives, ultimately yielding the corresponding amine. nih.govacs.org

The general pathway for nitro group reduction is as follows: R-NO₂ (Nitroaromatic) → R-NO (Nitrosoaromatic) → R-NHOH (Hydroxylaminoaromatic) → R-NH₂ (Aminoaromatic)

This six-electron reduction can occur through a series of two-electron steps or via a radical mechanism involving single-electron transfers. nih.gov These reactive intermediates, particularly the hydroxylamino derivative, can covalently bind to macromolecules like DNA and proteins, which is a mechanism often associated with the toxicity of some nitroaromatic compounds. acs.org For 3,4-dihydroxy-5-nitrobenzoic acid, this pathway would theoretically lead to the formation of 3,4-dihydroxy-5-aminobenzoic acid.

Certain drugs containing a nitroaromatic structure have been associated with organ-selective toxicity due to this multistep nitroreductive bioactivation. nih.gov Enzymes such as cytochrome P450 oxidoreductase, xanthine (B1682287) oxidase, and other flavoenzymes are capable of catalyzing these reductions. acs.orgresearchgate.net

The presence of a carboxylic acid and phenolic hydroxyl groups makes this compound a prime candidate for phase II conjugation reactions. Glucuronidation is the most common of these pathways, catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgjove.com This process involves the transfer of glucuronic acid from the activated coenzyme UDP-glucuronic acid (UDPGA) to the xenobiotic. wikipedia.org

The result is the formation of glucuronides, which are significantly more water-soluble and readily excreted in urine or bile. wikipedia.org

Acyl Glucuronidation: The carboxylic acid group can form an ester linkage with glucuronic acid, creating an acyl glucuronide. This is a major metabolic route for most drugs containing a carboxylic acid. nih.govnih.gov

O-Glucuronidation: The phenolic hydroxyl groups can form ether linkages with glucuronic acid.

These conjugation reactions primarily occur in the liver but can also take place in other tissues like the kidneys and intestine. wikipedia.org Besides glucuronidation, sulfation of the hydroxyl groups, catalyzed by sulfotransferases (SULTs), is another possible conjugation pathway, leading to the formation of sulfate (B86663) esters.

While no studies have specifically identified metabolites of this compound in biological samples, based on the known metabolism of other nitroaromatic and phenolic acids, several potential metabolites can be predicted. Analysis of urine and plasma would likely reveal products of both nitro group reduction and conjugation.

For instance, studies on the carcinogen 1-nitropyrene (B107360) have identified its metabolites in human urine, including hydroxylated and N-acetylated amino-pyrenes, which were found as glucuronide and sulfate conjugates. nih.gov Similarly, the metabolism of various nitrotoluenes in rat hepatocytes yields nitrobenzyl alcohols and their glucuronide conjugates, as well as nitrobenzoic acids. nih.gov This indicates that a combination of reduction and conjugation is a common fate for nitroaromatics.

The table below outlines the potential metabolites of this compound that could be identified in biological matrices such as urine or plasma.

| Parent Compound | Metabolic Pathway | Potential Metabolite | Conjugate |

| This compound | Nitro Group Reduction | 3,4-Dihydroxy-5-aminobenzoic Acid | - |

| This compound | Glucuronidation (Carboxyl) | 3,4-Dihydroxy-5-nitrobenzoyl-glucuronide | Acyl Glucuronide |

| This compound | Glucuronidation (Hydroxyl) | 3-Hydroxy-4-glucuronoxy-5-nitrobenzoic Acid | Ether Glucuronide |

| This compound | Glucuronidation (Hydroxyl) | 4-Hydroxy-3-glucuronoxy-5-nitrobenzoic Acid | Ether Glucuronide |

| 3,4-Dihydroxy-5-aminobenzoic Acid | Glucuronidation | Glucuronide conjugates of the amino-metabolite | Acyl or Ether Glucuronide |

| This compound | Sulfation (Hydroxyl) | Sulfate conjugates of the parent compound | Sulfate Ester |

This table is predictive and based on general metabolic pathways for structurally similar compounds.

Microbial Degradation and Environmental Biotransformation

Nitroaromatic compounds have been introduced into the environment primarily through industrial activities. asm.org Their electron-withdrawing nitro groups make them resistant to oxidative degradation, but many microorganisms have evolved pathways to utilize them as sources of carbon and nitrogen. asm.orgdtic.mil

Microbes employ several strategies to metabolize nitroaromatic compounds. These pathways can be broadly categorized as either reductive or oxidative. In anaerobic environments, the primary route is the reduction of the nitro group to an amine. nih.gov In aerobic environments, bacteria have developed more diverse strategies. nih.gov

Under aerobic conditions, bacteria have evolved at least four distinct mechanisms to productively metabolize nitroaromatic compounds. nih.gov

Dioxygenase Attack: A common strategy involves the action of dioxygenase enzymes, which insert two hydroxyl groups onto the aromatic ring. This hydroxylation can lead to the spontaneous elimination of the nitro group as nitrite (B80452). nih.gov For example, the degradation of 3-nitrobenzoate by some Pseudomonas species proceeds through the formation of protocatechuate (3,4-dihydroxybenzoic acid). nih.gov

Monooxygenase Attack: Monooxygenase enzymes can hydroxylate the aromatic ring, which can also precipitate the removal of the nitro group. Some bacteria degrade 2-nitrobenzoate (B253500) via a monooxygenase that forms salicylate (B1505791) and nitrite. nih.gov

Partial Reduction to Hydroxylamine (B1172632): Some aerobic pathways involve the initial reduction of the nitro group to a hydroxylamine. This hydroxylamine can then undergo an enzyme-catalyzed rearrangement to a hydroxylated aromatic compound, which can enter central metabolic pathways after ring cleavage. nih.gov This is a key step in the degradation of 4-nitrobenzoate. nih.gov

Hydride-Meisenheimer Complex Formation: In some cases, particularly with di- and trinitro compounds, bacteria can add a hydride ion to the aromatic ring to form a transient complex, which then rearomatizes by eliminating a nitrite ion. nih.gov

The degradation of dihydroxybenzoic acids, such as 2,3-dihydroxybenzoate and 3,5-dihydroxybenzoic acid, is also well-documented, typically involving ring cleavage by dioxygenases. nih.govhmdb.ca Given that this compound contains a catechol (1,2-dihydroxybenzene) structure, it is plausible that aerobic microbial degradation would proceed via dioxygenase-catalyzed ring cleavage following the removal or reduction of the nitro group.

The table below summarizes the primary aerobic bacterial degradation strategies for nitroaromatic compounds.

| Degradation Strategy | Key Enzyme Type | Initial Reaction | Example Substrate(s) |

| Oxidative Elimination | Dioxygenase | Insertion of two hydroxyl groups, elimination of nitrite | 3-Nitrobenzoate, Nitrobenzene nih.govresearchgate.net |

| Oxidative Elimination | Monooxygenase | Insertion of one oxygen atom, elimination of nitrite | 2-Nitrobenzoate, Nitrophenols nih.govnih.gov |

| Reductive Pathway | Nitroreductase | Reduction of nitro group to hydroxylamine | 4-Nitrobenzoate, 4-Nitrotoluene nih.gov |

| Hydride Addition | Hydride Transferase | Formation of a Hydride-Meisenheimer complex | Dinitro- and Trinitro-compounds nih.gov |

This table presents generalized pathways observed in various bacteria for different nitroaromatic compounds.

Pathways of Nitroaromatic Compound Biodegradation

Anaerobic Biotransformation Processes

The anaerobic biotransformation of aromatic compounds, including nitrobenzoic acids, is a stepwise process carried out by a consortium of microorganisms in the absence of oxygen. This process can generally be divided into four main stages: hydrolysis, acidogenesis, acetogenesis, and methanogenesis researchgate.net. For complex organic molecules, the initial step often involves the reduction of the nitro group to an amino group, a reaction that is cometabolic, meaning it requires other carbon sources to supply the necessary reducing equivalents nih.gov.

While specific anaerobic degradation pathways for this compound are not extensively detailed in the available literature, the metabolism of structurally similar compounds provides significant insights. For instance, the anaerobic bacterium Eubacterium oxidoreducens is known to degrade 3,4,5-trihydroxybenzoate (B8703473) (gallic acid). The established pathway involves the initial decarboxylation of gallate to form pyrogallol (B1678534). Subsequently, pyrogallol is converted to phloroglucinol, which then undergoes ring cleavage, breaking down the aromatic structure for further metabolism nih.gov. This pathway, involving decarboxylation and hydroxylation changes before ring fission, serves as a plausible model for the anaerobic biotransformation of other substituted benzoic acids like this compound, likely following an initial reduction of the nitro group.

Role of Specific Bacterial Strains in Nitrobenzoic Acid Degradation

Numerous bacterial strains have been identified that can degrade various isomers of nitrobenzoic acid, typically utilizing them as a source of carbon, nitrogen, and energy. researchgate.net The degradation can proceed through either oxidative or reductive pathways, where the nitro group is either removed and released as nitrite or reduced to a hydroxylamino or amino group. nih.gov

The specific mechanisms and bacterial players are diverse, as highlighted by the detailed research findings below.

Interactive Table: Bacterial Strains and their Role in Nitrobenzoic Acid Degradation

| Bacterial Strain | Degraded Compound | Key Metabolites/Pathway | Pathway Type | Reference |

| Pseudomonas sp. strain JS51 | m-Nitrobenzoic acid | Protocatechuate | Oxidative | nih.govasm.org |

| Arthrobacter sp. SPG | 2-Nitrobenzoate | Salicylate, Catechol | Oxidative | nih.gov |

| Pseudomonas fluorescens KU-7 | 2-Nitrobenzoate | 2-Hydroxylaminobenzoate, 3-Hydroxyanthranilate | Reductive | nih.govasm.org |

| Burkholderia sp. SJ98 | 2-Nitrobenzoate | o-Hydroxylaminobenzoate, Anthranilate | Reductive | nih.gov |

| Pseudomonas putida TW3 | 4-Nitrobenzoate | 4-Hydroxylaminobenzoate, Protocatechuate | Reductive | nih.gov |

| Comamonas acidovorans NBA-10 | 4-Nitrobenzoate | 4-Hydroxylaminobenzoate | Reductive | nih.gov |

| Eubacterium oxidoreducens | 3,4,5-Trihydroxybenzoate (Gallate) | Pyrogallol, Phloroglucinol | Anaerobic/Reductive | nih.gov |

These examples demonstrate that bacteria have evolved specific enzymatic systems to initiate the degradation of nitroaromatic rings. For example, Pseudomonas sp. strain JS51 employs a dioxygenase to convert m-nitrobenzoate directly to protocatechuate, releasing nitrite in the process nih.gov. In contrast, the degradation of 2-nitrobenzoate by Pseudomonas fluorescens KU-7 begins with the reduction of the nitro group nih.govasm.org. While these studies provide a strong foundation for understanding nitrobenzoic acid metabolism, strains specifically documented to degrade this compound are not prominently featured in current research.

Environmental Fate and Recalcitrance of Nitroaromatic Compounds

Nitroaromatic compounds, including nitrobenzoic acids, are significant environmental pollutants primarily due to their widespread industrial use in the synthesis of dyes, pesticides, and explosives. nih.govresearchgate.net Their presence in soil and groundwater poses a considerable environmental challenge due to their inherent resistance to degradation, a property known as recalcitrance. researchgate.net

The recalcitrance of these compounds stems from two main factors: the chemical stability of the aromatic ring and the presence of the electron-withdrawing nitro group. This combination makes the molecule resistant to the oxidative attacks that typically initiate the breakdown of aromatic compounds in nature. researchgate.net Consequently, these pollutants can persist in the environment for long periods. nih.gov

The environmental concern is heightened by the toxicity of nitroaromatic compounds and their transformation products. nih.govresearchgate.net Many are classified as toxic and mutagenic, and their partial reduction in the environment can lead to the formation of aromatic amines, which are often carcinogenic. researchgate.netresearchgate.net Despite their recalcitrance, the existence of microorganisms that can degrade and even completely mineralize these compounds shows that microbial populations can adapt to xenobiotic chemicals, evolving novel metabolic pathways to use them as growth substrates. nih.govresearchgate.net This natural attenuation potential is a key area of research for developing effective bioremediation strategies for sites contaminated with nitroaromatic compounds. nih.gov

Advanced Analytical and Computational Studies on 3,4 Dihydroxy 5 Nitrobenzoic Acid

Spectroscopic Characterization in Research

Spectroscopic methods are fundamental to elucidating the molecular structure and quantifying 3,4-Dihydroxy-5-nitrobenzoic Acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis Spectroscopy provide complementary information essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the two aromatic protons on the benzene (B151609) ring would exhibit distinct chemical shifts due to the electronic effects of the surrounding hydroxyl, carboxyl, and nitro substituents. The protons of the hydroxyl and carboxylic acid groups would also produce signals, which are often broad and can be confirmed by D₂O exchange.

The ¹³C NMR spectrum complements this by providing signals for each of the seven carbon atoms in the molecule, including the low-field signal of the carboxylic carbon and the carbons attached to the electron-withdrawing nitro and hydroxyl groups. While specific experimental data is proprietary to research entities, the expected spectral characteristics can be predicted based on established principles of NMR spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | 7.5 - 8.5 | Aromatic Protons (2H) |

| 9.0 - 13.0 | Carboxylic Acid Proton (1H, broad) | |

| 5.0 - 7.0 | Hydroxyl Protons (2H, broad) | |

| ¹³C NMR | 165 - 175 | Carboxylic Acid Carbon (C=O) |

Note: The table represents predicted values based on the analysis of similar structures. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass Spectrometry (MS) is a critical tool for confirming the molecular weight and investigating the fragmentation patterns of this compound. The compound has a molecular weight of 199.12 g/mol and an exact mass of 199.01168688 Da. nih.gov

Using electrospray ionization (ESI), a common technique for polar molecules, the compound is typically observed in negative ion mode as the deprotonated molecule [M-H]⁻ at an m/z (mass-to-charge ratio) of approximately 198.00. Tandem MS (MS/MS) experiments, where the parent ion is isolated and fragmented, provide insight into the molecule's structure. The fragmentation of benzoic acid derivatives often involves characteristic neutral losses. docbrown.info For this compound, key fragmentations would include the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group and the loss of the nitro group (NO₂, 46 Da).

Table 2: Key Ions in the ESI-MS Analysis of this compound

| Ion | Formula | m/z (Negative Mode) | Description |

|---|---|---|---|

| [M-H]⁻ | [C₇H₄NO₆]⁻ | 198.00 | Parent molecular ion |

| [M-H-CO₂]⁻ | [C₆H₄NO₄]⁻ | 154.01 | Loss of carbon dioxide from the parent ion |

UV-Vis Spectroscopy for Concentration and Interaction Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Due to the presence of multiple chromophores—the benzene ring, the nitro group, and the carboxylic acid group—this compound absorbs light in the UV range. This property is exploited to determine the concentration of the compound in a solution by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.

Furthermore, UV-Vis spectroscopy is valuable for studying how the compound interacts with its environment. Changes in pH, for instance, can alter the protonation state of the hydroxyl and carboxylic acid groups, leading to shifts in the absorption spectrum. researchgate.net These spectral shifts can be used to study acid-base equilibria and determine the pKa values of the compound.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for separating this compound from impurities and complex mixtures, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods used.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. lgcstandards.com The most common configuration is reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

A typical RP-HPLC method for a phenolic acid like this involves a C18 stationary phase column. unipi.it The mobile phase usually consists of a gradient mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.eg Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. This method allows for the separation of the main compound from synthesis-related impurities and degradation products, with purity levels often exceeding 95%. lgcstandards.com

Table 3: Typical Parameters for HPLC Purity Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 5 µm particle size | Stationary phase for reverse-phase separation |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component, controls pH |

| Mobile Phase B | Acetonitrile or Methanol | Organic component, elutes the compound |

| Elution | Gradient | Allows for efficient separation of compounds with different polarities |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and resolution |

| Detection | UV Absorbance (e.g., 254 nm or λmax) | Quantifies the compound based on light absorption |

Ultra-Performance Liquid Chromatography (UPLC) in Metabolomic Research

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and significantly faster analysis times. When coupled with mass spectrometry (UPLC-MS), it becomes a powerful platform for metabolomics, capable of detecting and identifying low-abundance compounds in complex biological matrices. ekb.eg

In metabolomic studies, UPLC-ESI-MS can be used to search for this compound and related metabolites. The high-resolution separation provided by UPLC ensures that the compound is well-separated from other matrix components before it enters the mass spectrometer for identification based on its exact mass and fragmentation pattern. ekb.eg The enhanced sensitivity of this technique is crucial for detecting trace amounts of the compound in biological samples.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Entacapone |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Carbon Dioxide |

| Benzoic Acid |

Crystallographic Analysis and Solid-State Characterization

The solid-state properties of a molecule are dictated by its intrinsic molecular structure and how it arranges itself in a crystal lattice.

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available in the provided search results, the analysis of analogous compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, reveals the type of information that can be obtained. nih.gov

For a related molecule, X-ray analysis showed a planar molecular structure. nih.gov In the crystal, molecules were interconnected by various hydrogen bonds, forming complex three-dimensional networks. nih.gov A similar analysis of this compound would be expected to reveal detailed data on bond lengths, bond angles, and torsion angles. The presence of a carboxylic acid group, two hydroxyl groups, and a nitro group suggests that the crystal packing would be dominated by strong intermolecular hydrogen bonds, likely involving O-H···O interactions. These interactions would define the supramolecular architecture of the compound in its solid state.

Table 1: Illustrative Data Obtainable from X-Ray Crystallography for Aromatic Acids This table is illustrative of the data type obtained from X-ray diffraction studies on similar compounds, not specific data for this compound.

| Parameter | Description | Example Finding in Analogous Compounds |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic nih.gov |

| Space Group | The specific symmetry group of the crystal. | P212121 nih.gov |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | S1-N1: 1.628 (2) Å nih.gov |

| Hydrogen Bonds | Specific short contacts indicating hydrogen bonding. | Intramolecular O-H···O bonds forming S(6) ring motifs nih.gov |

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgscirp.org This method maps the electron distribution of a molecule in a crystal to generate a surface that highlights close contacts with neighboring molecules.

The analysis involves mapping properties like dnorm, which is a normalized contact distance. scispace.com On a dnorm map, red areas indicate intermolecular contacts that are shorter than the van der Waals radii, typically representing strong hydrogen bonds. nih.gov Blue regions denote contacts longer than the van der Waals radii, while white areas represent contacts at the van der Waals separation distance. nih.gov

For this compound, one would anticipate significant red regions on the Hirshfeld surface corresponding to the hydrogen-bond donor (hydroxyl and carboxylic acid groups) and acceptor (nitro and carbonyl oxygen) sites. Two-dimensional fingerprint plots derived from the Hirshfeld surface can deconstruct these interactions, quantifying the percentage contribution of different types of contacts, such as O···H, H···H, and C···H interactions. scirp.org In similar molecules, O···H interactions are often the most dominant, comprising a significant portion of the Hirshfeld surface area. nih.govnih.gov

Computational Chemistry and Molecular Modeling

Computational methods complement experimental data by providing insights into the electronic structure, reactivity, and dynamic behavior of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By applying DFT calculations, typically with a basis set like B3LYP/6-311++G(d,p), researchers can optimize the molecular geometry and predict a wide range of properties. nih.govnih.gov

For this compound, DFT would allow for the calculation of the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. The most negative potential regions (typically colored red) are associated with electron-rich areas, such as the oxygen atoms of the nitro and carbonyl groups, indicating susceptibility to electrophilic attack. nih.gov The most positive regions (colored blue) are associated with electron-poor areas, like the acidic protons of the hydroxyl and carboxyl groups, indicating sites for nucleophilic attack. nih.gov

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov These simulations provide valuable information on the conformational flexibility and stability of a molecule. nih.govfu-berlin.de

An MD simulation of this compound would reveal its dynamic behavior, including the rotation of the carboxylic acid and nitro groups, and the flexibility of the benzene ring. By simulating the molecule in an aqueous environment, researchers could study its interactions with water molecules, providing insights into its solvation and the stability of different conformations in solution. researchgate.net The trajectories from MD simulations can be analyzed to identify the most stable, low-energy conformations of the molecule, which is crucial for understanding its biological activity and interactions with target receptors. nih.gov

Quantum chemical calculations are essential for understanding the electronic properties and reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory.

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a key indicator of molecular stability and reactivity. irjweb.com A smaller energy gap implies that the molecule is more easily excited and therefore more chemically reactive. researchgate.net For this compound, the electron-donating hydroxyl groups and the electron-withdrawing nitro group would significantly influence the energies of the HOMO and LUMO orbitals.

Table 2: Representative Frontier Orbital Energies for Related Benzoic Acids This table presents typical data from quantum chemical calculations on similar compounds to illustrate the concept. Data is not specific to this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzoic Acid | -9.71 | -1.89 | 7.82 |

| 2-Nitrobenzoic Acid | -10.51 | -3.14 | 7.37 |

| 2-Hydroxybenzoic Acid | -9.23 | -1.52 | 7.71 |

Source: Adapted from theoretical studies on substituted benzoic acids. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

While direct molecular docking studies specifically investigating this compound are not extensively available in the reviewed scientific literature, significant insights can be drawn from computational analyses of its parent compound, protocatechuic acid (PCA or 3,4-dihydroxybenzoic acid). These studies provide a foundational understanding of how this class of molecules interacts with biological targets.

Research on protocatechuic acid has demonstrated its potential as a potent enzyme inhibitor. For instance, molecular docking simulations have been employed to understand its interaction with urease, an enzyme implicated in diseases caused by urease-producing bacteria. mdpi.comnih.gov In one such study, PCA exhibited a high spontaneous binding ability to the active site of jack bean urease. mdpi.comnih.gov The anti-urease activity was found to be closely related to the presence of its hydroxyl moieties. mdpi.comnih.gov Docking studies revealed that PCA fits into the binding pocket of the urease enzyme. researchgate.net

| Target Protein | Ligand | Key Interactions & Findings | Reference |

| Jack Bean Urease (JBU) | Protocatechuic Acid (PCA) | High spontaneous binding ability to the active site. The hydroxyl groups were identified as crucial for the inhibitory activity. | mdpi.comnih.gov |

| Helicobacter pylori Urease (HPU) | Protocatechuic Acid (PCA) | PCA shown to fit at the entrance of the binding pocket in docking simulations. | researchgate.net |

| Various Signaling Molecules (PI3K, Akt, NF-κB) | Protocatechuic Acid (PCA) | In silico docking supported interactions with various signaling molecules involved in glucose utilization and inflammation. | nih.gov |

Applications in Advanced Analytical Techniques

The unique chemical structure of this compound, featuring a UV-absorbing aromatic ring, acidic functional groups, and a nitro moiety, makes it a compound of interest for advanced analytical methodologies, particularly in mass spectrometry.

Use as a Matrix in MALDI-MS Imaging for Phytohormone Detection

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful technique that maps the spatial distribution of molecules directly in tissue sections. nih.gov The selection of a suitable matrix is a critical step for the successful detection and imaging of analytes.

While the direct application of this compound as a MALDI matrix for phytohormone detection has not been specifically documented, a closely related isomer, 2,4-Dihydroxy-5-nitrobenzoic acid (DHNBA) , has been successfully reported as a novel matrix for the enhanced detection and imaging of multiple phytohormones in plant tissues. researchgate.net The study highlighted DHNBA's ideal properties, which include robust UV absorption, the ability to form uniform microcrystals, negligible background interference, and high ionization efficiency for phytohormones. researchgate.net These characteristics allowed for the sensitive detection and visualization of several key plant hormones in various tissues, such as germinating seeds and roots. researchgate.net Given the structural similarities, it is plausible that this compound could exhibit comparable utility as a MALDI matrix in plant metabolomics.

| Phytohormone | Abbreviation | Plant Tissue Imaged with DHNBA Matrix | Reference |

| trans-Zeatin | tZ | Germinating seeds, primary/lateral roots, nodules | researchgate.net |

| Dihydrozeatin | DHZ | Germinating seeds, primary/lateral roots, nodules | researchgate.net |

| Abscisic Acid | ABA | Germinating seeds, primary/lateral roots, nodules | researchgate.net |

| Indole-3-acetic Acid | IAA | Germinating seeds, primary/lateral roots, nodules | researchgate.net |

| 1-Aminocyclopropane-1-carboxylic acid | ACC | Germinating seeds, primary/lateral roots, nodules | researchgate.net |

Enhancement of Ionization Efficiency in Mass Spectrometry

The fundamental role of a matrix in MALDI-MS is to absorb energy from the laser and facilitate the gentle ionization of the analyte molecules, thereby enhancing the efficiency of their detection. mdpi.com Benzoic acid derivatives are a common class of MALDI matrices, prized for their ability to absorb UV laser light via their aromatic ring and to donate protons from their acidic functional groups to ionize analytes. mdpi.com

The presence of a nitro group on the aromatic ring, as in this compound, is particularly beneficial for enhancing ionization efficiency. Nitroaromatic compounds are known to be excellent energy absorbers. The use of "nitromatrix" formulations in LC-MALDI experiments has been shown to produce higher signal intensity and more robust, longer-lasting signals. nih.gov This leads to the detection of more peptides, greater sequence coverage in fragmentation experiments, and more confident compound identification. nih.gov

The mechanism for this enhancement, as demonstrated by the related matrix 2,4-Dihydroxy-5-nitrobenzoic acid (DHNBA), is attributed to the compound's ability to efficiently absorb laser energy and effectively transfer protons to the analyte molecules. researchgate.net This results in a significant increase in the ionization efficiency of the target compounds, such as phytohormones, allowing for their detection at low natural abundances within complex biological samples. researchgate.net Therefore, the molecular architecture of this compound is inherently suited to enhance ionization efficiency in mass spectrometry.

Derivatives and Analogs of 3,4 Dihydroxy 5 Nitrobenzoic Acid: Synthesis and Structure Activity Relationships

Benzaldehyde (B42025) and Benzoic Acid Derivatives

Derivatives of benzaldehyde and benzoic acid form a significant class of compounds related to 3,4-dihydroxy-5-nitrobenzoic acid. The antioxidant capacities of dihydroxybenzaldehydes (DHB) and dihydroxybenzoic acids (DHBA) have been systematically studied. wiserpub.com Research indicates that the antioxidant activity of these derivatives is not solely dependent on the presence of two hydroxyl groups but is also influenced by their position on the benzene (B151609) ring and the dissociation of the hydroxyl groups. wiserpub.com

Nitrophenol and Nitrobenzaldehyde Analogs

Analogs of nitrophenol and nitrobenzaldehyde are crucial intermediates and derivatives in this chemical family. 3,4-Dihydroxy-5-nitrobenzaldehyde (B193609), a key analog, is a crystalline solid that serves as a versatile building block in organic synthesis. indiamart.comcymitquimica.com Its applications are found in pharmaceutical research, chemical synthesis, and the production of dyes and pigments. indiamart.com The reactivity of this compound is attributed to the electrophilic nature of the nitro group and the nucleophilic character of the hydroxyl groups. cymitquimica.com

The synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde has been a subject of extensive research, with many methods focusing on the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin). google.comgoogle.com Early methods using hydrochloric or hydrobromic acid were plagued by issues such as decomposition, impurity formation, and harsh reaction conditions. google.comgoogle.com To circumvent these problems, alternative methods have been developed, including the use of a strong nucleophilic agent like the lithium salt of an aromatic mercapto compound or a reagent system comprising zinc chloride, water, and hydrogen chloride. google.comgoogle.com

Entacapone and Related Compounds as Derivatives

Perhaps the most prominent derivative of the 3,4-dihydroxy-5-nitro-substituted scaffold is Entacapone. nih.gov Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of levodopa. nih.govnih.gov It is used in the treatment of Parkinson's disease to improve the efficacy of levodopa. wikipedia.org

Synthetic Routes to Entacapone Utilizing 3,4-Dihydroxy-5-nitrobenzaldehyde

The synthesis of Entacapone frequently involves the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide. epo.orgquickcompany.in This reaction is a critical step in forming the characteristic acrylamide (B121943) structure of Entacapone. Various synthetic strategies have been developed to optimize this process, focusing on reaction conditions, catalysts, and solvents to improve yield and purity. epo.orgias.ac.in

One common route starts from 3-methoxy-4-hydroxy-5-nitrobenzaldehyde, which is first demethylated to yield 3,4-dihydroxy-5-nitrobenzaldehyde. epo.orggoogle.com This intermediate is then condensed with N,N-diethyl-2-cyanoacetamide. epo.orggoogle.com Alternative approaches involve the use of 3-alkoxy-4-hydroxy-5-nitrobenzaldehydes, which are condensed with N,N-diethyl-2-cyanoacetamide to produce a 3-O-alkylated Entacapone, followed by a dealkylation step. google.com Researchers have also explored amine-mediated demethylation of precursors like 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide to achieve the final Entacapone structure under mild conditions. ias.ac.in

Impact of Structural Modifications on Biological Activity

The biological activity of Entacapone and its analogs is highly dependent on their molecular structure. Entacapone itself is the (E)-isomer of (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide. ias.ac.in The corresponding (Z)-isomer, also known as Entacapone Related Compound A, is considered an impurity. usp.orgsigmaaldrich.compharmaffiliates.com

The core 3,4-dihydroxy-5-nitrophenyl group is essential for its COMT-inhibiting activity. Entacapone acts as a peripheral COMT inhibitor, meaning it does not readily cross the blood-brain barrier. nih.gov Its therapeutic effect is derived from slowing the peripheral metabolism of levodopa, thereby increasing its bioavailability and prolonging its action in the brain. nih.govresearchgate.net The drug undergoes isomerization from the trans to the cis isomer as part of its metabolism, followed by glucuronidation. nih.gov

Structure-Activity Relationship (SAR) Studies of Functional Groups

Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups on the this compound scaffold contribute to the biological activity of its derivatives.

The side chain attached to the aromatic ring also plays a significant role. For Entacapone, the (E)-2-cyano-N,N-diethylacrylamide side chain is optimized for potent and selective COMT inhibition. Modifications to this side chain, such as altering the geometry from (E) to (Z) or changing the substituents on the amide nitrogen, can drastically affect the compound's biological activity.

The following table summarizes key compounds and their significance:

| Compound Name | Key Features & Significance |

| This compound | The parent compound with a core catechol and nitro-substituted benzene ring. nih.gov |

| 3,4-Dihydroxy-5-nitrobenzaldehyde | A key intermediate in the synthesis of Entacapone and other derivatives. nih.govsigmaaldrich.comlgcstandards.com |

| Entacapone | A potent and selective COMT inhibitor used in Parkinson's disease treatment. nih.gov It is the (E)-isomer. ias.ac.in |

| Entacapone Related Compound A | The (Z)-isomer of Entacapone, generally considered an impurity. usp.orgsigmaaldrich.com |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | A common starting material for the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. google.com |

| N,N-diethyl-2-cyanoacetamide | A reactant condensed with 3,4-dihydroxy-5-nitrobenzaldehyde to form Entacapone. epo.org |

| 3,4-Dihydroxy-5-nitrobenzonitrile | A related benzonitrile (B105546) derivative. nih.gov |

| 4-Nitrobenzoic Acid | A simpler related structure with a single nitro group. nih.gov |

Future Research Directions and Translational Perspectives for 3,4 Dihydroxy 5 Nitrobenzoic Acid

Exploration of Novel Biological Targets and Mechanisms of Action

3,4-Dihydroxy-5-nitrobenzoic acid is a key synthetic intermediate for Entacapone, a selective inhibitor of catechol-O-methyltransferase (COMT) used in the management of Parkinson's disease. chemicalbook.com The core structure, featuring a catechol group, is crucial for this activity. Future research should venture beyond its established role and investigate other potential biological targets.

The presence of hydroxyl and nitro functional groups on a benzoic acid backbone suggests potential for a range of biological activities, including antioxidant, antimicrobial, and anticancer properties. ontosight.ai The catechol moiety is a well-known scavenger of reactive oxygen species (ROS), suggesting that the compound could be explored for its potential in conditions associated with oxidative stress.

Future investigations should aim to:

Screen the compound against a wider panel of enzymes and receptors, particularly those involved in catecholamine pathways beyond COMT.

Elucidate the specific mechanisms behind its potential antioxidant effects, determining its capacity to modulate intracellular signaling pathways affected by redox balance.

Investigate its potential as an anticancer agent, focusing on its ability to induce apoptosis or inhibit cell proliferation in various cancer cell lines. The nitro group could play a role in hypoxia-activated pro-drugs.

Development of Advanced Synthetic Routes for Scalable Production

The synthesis of this compound typically involves the nitration of dihydroxybenzoic acid derivatives. ontosight.ai However, traditional methods for related compounds, such as the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have faced challenges like product decomposition, impurity formation, and the use of harsh reagents, which complicate large-scale industrial application. google.com

To meet potential future demands for this compound, either as a pharmaceutical intermediate or a new active agent, the development of advanced, scalable, and sustainable synthetic routes is critical. Future research in this area should focus on:

Green Chemistry Approaches: Utilizing more environmentally benign solvents and reagents to minimize hazardous waste.

Catalytic Methods: Exploring novel catalysts to improve reaction efficiency, selectivity, and yield, reducing the need for stoichiometric reagents.

Continuous Flow Synthesis: Implementing continuous manufacturing processes which can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch processing.

Enzymatic Synthesis: Investigating the use of enzymes for specific steps, such as nitration, which could offer high regioselectivity under mild conditions.

Design and Synthesis of Potent and Selective Derivatives with Enhanced Efficacy

The chemical scaffold of this compound provides a versatile platform for the design and synthesis of new derivatives with potentially improved therapeutic properties. By systematically modifying its functional groups, researchers can fine-tune its biological activity, selectivity, and pharmacokinetic profile. nih.govnih.gov

Future research should concentrate on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the carboxyl, hydroxyl, and nitro groups to understand how these changes affect binding to specific biological targets. nih.gov

Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties to enhance efficacy or reduce potential toxicity. For instance, the nitro group could be replaced with other electron-withdrawing groups.

Computational Modeling: Employing molecular docking and simulation techniques to predict the binding affinity of designed derivatives to target proteins, guiding the synthetic efforts towards the most promising candidates. nih.govresearchgate.net This approach can accelerate the discovery of inhibitors with high potency and selectivity for targets like COMT or newly identified ones. researchgate.net

Application in Nanotechnology and Drug Delivery Systems

Many promising therapeutic compounds are hindered by poor solubility, low bioavailability, and an inability to cross biological barriers like the blood-brain barrier. nih.govnih.gov Nanotechnology offers innovative solutions to overcome these pharmacokinetic challenges. nih.gov For this compound and its future derivatives, nano-delivery systems could be transformative.

Future translational research could explore:

Encapsulation in Nanocarriers: Formulating the compound within various nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles. nih.gov This can improve solubility, protect the compound from degradation, and enable controlled or sustained release. nih.gov

Targeted Delivery: Functionalizing the surface of these nanoparticles with specific ligands (e.g., antibodies or peptides) to direct them to particular tissues or cells, such as cancer cells or specific regions of the brain.

Enhanced Bioavailability: Using nanoformulations to increase the absorption and systemic circulation time of the compound, thereby enhancing its therapeutic efficacy. nih.govnih.gov The development of nanoparticle-based systems has shown success for other natural compounds like naringenin (B18129) and resveratrol, providing a strong precedent. nih.govnih.gov

Environmental Remediation and Bioremediation Applications

Nitroaromatic compounds are a class of environmental pollutants often released from industrial activities. researchgate.net Bioremediation, which uses microorganisms or their enzymes to degrade or detoxify pollutants, is an efficient, cost-effective, and sustainable approach to environmental cleanup. nih.govfrontiersin.org

The structure of this compound, containing a nitro group, makes it a candidate for bioremediation research. Future studies could investigate:

Microbial Degradation: Identifying and isolating microorganisms (bacteria, fungi) capable of using this compound as a carbon or nitrogen source, effectively breaking it down into less harmful substances. frontiersin.orgresearchgate.net

Enzymatic Bioremediation: Discovering and characterizing specific enzymes, such as nitroreductases, that can initiate the degradation of this compound. nih.gov These enzymes could be used in bioreactors for treating industrial wastewater. nih.gov

Phytoremediation: Assessing the potential of certain plants to absorb and metabolize the compound from contaminated soil or water.

Synergistic Systems: Developing combined approaches, such as coupling microbial degradation with nanoscale zero-valent iron (NZVI), which has been shown to effectively remove other halogenated and nitrated aromatic pollutants. nih.gov

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To fully unlock the potential of this compound and its derivatives, a holistic understanding of its biological effects is necessary. Systems biology, which integrates various "omics" data (genomics, proteomics, metabolomics), can provide a comprehensive picture of the compound's interactions within a biological system.

Future research should leverage these advanced approaches to:

Identify Novel Targets: Use high-throughput screening and proteomic analyses to identify previously unknown protein targets of the compound.

Elucidate Mechanisms of Action: Employ metabolomics and transcriptomics to map the downstream cellular pathways that are modulated by the compound, providing a deeper understanding of its mechanism of action.

Predict Toxicity and Off-Target Effects: Utilize computational models integrated with omics data to predict potential adverse effects and off-target interactions early in the drug discovery process.

Personalized Medicine: Investigate how genetic variations (pharmacogenomics) might influence an individual's response to the compound, paving the way for more personalized therapeutic strategies.

Q & A

Q. What are the recommended methods for synthesizing 3,4-dihydroxy-5-nitrobenzoic acid in laboratory settings?

The compound can be synthesized via enzymatic oxidation of 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) using xanthine oxidase (XO). In this reaction, XO catalyzes the conversion of the aldehyde group in DHNB to a carboxylic acid, yielding this compound. Key experimental parameters include:

Q. How can researchers characterize the purity and structural identity of this compound?

A combination of analytical techniques is recommended:

- HPLC : Use a polar stationary phase (e.g., C18) with UV detection at 280 nm to resolve impurities. Retention time shifts indicate oxidation byproducts (e.g., nitro group reduction).

- Mass spectrometry (MS) : Electrospray ionization (ESI) in negative mode ([M-H]⁻ ion at m/z 198) confirms molecular weight. MS/MS fragmentation (e.g., loss of CO₂ to m/z 154) validates the carboxylic acid moiety .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ can resolve hydroxyl and nitro group positions .

Q. What safety protocols should be followed when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a NIOSH-approved respirator if dust generation is likely .

- Ventilation : Work in a fume hood to avoid inhalation of particulates.

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Monitor for discoloration, which indicates decomposition .

- Disposal : Follow local regulations for hazardous waste disposal, as nitroaromatic compounds may exhibit toxicity (H302: harmful if swallowed) .

Q. How stable is this compound under typical laboratory conditions?

- Thermal stability : Decomposes above 200°C; avoid prolonged heating during synthesis.

- Light sensitivity : Protect from UV light to prevent nitro group reduction.

- pH-dependent stability : Stable in acidic conditions (pH 3–6). In alkaline solutions (pH >8), the hydroxyl groups may undergo deprotonation, altering reactivity .

Advanced Research Questions

Q. What mechanistic insights exist for the interaction of this compound with xanthine oxidase (XO)?

The compound acts as a competitive inhibitor of XO by mimicking the substrate hypoxanthine. Key findings include:

- Binding affinity : The nitro and hydroxyl groups form hydrogen bonds with active-site residues (e.g., Arg880 and Glu802 in bovine XO).

- Kinetic studies : Measure inhibition constants (Kᵢ) using Lineweaver-Burk plots under varying substrate concentrations.

- Spectroscopic evidence : UV-Vis spectral shifts (e.g., loss of XO’s flavin absorption at 450 nm) confirm enzyme-ligand interactions .

Q. How can researchers resolve contradictory data regarding the compound’s reactivity in oxidative environments?

Conflicting reports on nitro group stability may arise from experimental variables:

- Redox conditions : Under reducing agents (e.g., NaBH₄), the nitro group may convert to an amine, altering toxicity profiles.

- Metal ions : Trace Fe³⁺ or Cu²⁺ in buffers can catalyze unintended redox reactions. Use chelators (e.g., EDTA) to suppress metal-mediated degradation.

- Analytical validation : Cross-validate results using orthogonal methods (e.g., HPLC-MS and cyclic voltammetry) .

Q. What degradation pathways are observed for this compound, and how can they be mitigated?

- Photodegradation : Exposure to UV light generates nitroso derivatives (m/z 182 via NO₂ → NO reduction). Store samples in amber glassware.

- Hydrolysis : In aqueous solutions, esterification or decarboxylation may occur at elevated temperatures. Maintain pH <7 and temperatures below 40°C.

- Microbial degradation : Soil bacteria (e.g., Pseudomonas) metabolize nitro groups; use sterile conditions for long-term storage .

Q. What role does this compound play in studying oxidative stress in cellular models?

The compound serves as a pro-oxidant in vitro:

- ROS generation : Nitro group reduction produces superoxide radicals (O₂⁻), detectable via fluorescent probes (e.g., DHE or MitoSOX).

- Cell viability assays : Combine with antioxidants (e.g., NAC) to assess rescue effects in models of oxidative damage (e.g., HepG2 cells).

- Dose optimization : Use LC₅₀ values (typically 10–50 µM) to balance toxicity and experimental relevance .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.